

Benchmarking CB30900: A Comparative Analysis Against Next-Generation Thymidylate Synthase Inhibitors

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Compound of Interest		
Compound Name:	CB30900	
Cat. No.:	B1668665	Get Quote

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In the landscape of cancer therapeutics, thymidylate synthase (TS) remains a pivotal target for drug development. This guide provides a comprehensive comparison of **CB30900**, a novel dipeptide thymidylate synthase inhibitor, against a panel of next-generation TS inhibitors, including pemetrexed, raltitrexed, nolatrexed, plevitrexed, and BGC 945 (ONX-0801). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical efficacy and mechanisms of action of these compounds.

Executive Summary

CB30900 is a potent, novel dipeptide inhibitor of thymidylate synthase that is not subject to polyglutamation, suggesting potential efficacy in tumors with low or defective folylpolyglutamate synthetase activity.[1] This characteristic distinguishes it from many other folate-based TS inhibitors. This guide presents a comparative overview of the inhibitory activities of **CB30900** and other next-generation TS inhibitors, supported by available preclinical data. While direct head-to-head comparative studies are limited, this compilation of existing data provides a valuable resource for the research community.

Data Presentation: Quantitative Comparison of Inhibitory Potency



The following tables summarize the available quantitative data for **CB30900** and next-generation thymidylate synthase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target (enzyme or cell growth) by 50%. Ki values represent the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Table 1: Enzymatic Inhibition of Thymidylate Synthase

Compound	Inhibitor Class	Target	Kı (nM)
CB30900	Dipeptide	Thymidylate Synthase	Data not available
Pemetrexed	Antifolate	Thymidylate Synthase	Data not available
Nolatrexed	Non-classical antifolate	Human Thymidylate Synthase	11[2]
Plevitrexed (ZD9331)	Antifolate	Thymidylate Synthase	0.44[3]
BGC 945 (ONX-0801)	Antifolate	Thymidylate Synthase	1.2[4]
Raltitrexed	Antifolate	Thymidylate Synthase	Data not available

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

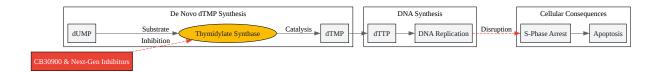


Compound	Cell Line	Cancer Type	IC50
CB30900	L1210	Mouse Leukemia	Potent growth inhibition at low plasma concentrations[1]
Pemetrexed	A549, H1299, PC9 (Mock)	Non-Small Cell Lung	0.07 μM, 0.08 μM, 0.03 μM, respectively[3]
Raltitrexed	L1210	Mouse Leukemia	9 nM[5]
Colorectal Cancer Cell Lines	Colorectal Cancer	5.3 - 59 nM[6]	
Nolatrexed	Murine and Human Cell Lines	Various	0.39 - 6.6 μM[7]
Plevitrexed (ZD9331)	L1210	Mouse Leukemia	0.024 μM[3]
BGC 945 (ONX-0801)	A431 (α-FR negative)	Human Epidermoid Carcinoma	~7 μM[4]
A431-FBP (α-FR overexpressing)	Human Epidermoid Carcinoma	1.1 nM[4]	
КВ	Human Cervical Carcinoma	3.3 nM[4]	
IGROV-1	Human Ovarian Cancer	90 nM[4]	_
JEG-3	Human Choriocarcinoma	0.32 μM[4]	

Signaling Pathways and Experimental Workflows

The inhibition of thymidylate synthase disrupts the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. This disruption leads to an imbalance in the nucleotide pool, causing "thymineless death," which manifests as S-phase cell cycle arrest and subsequent apoptosis.[8]

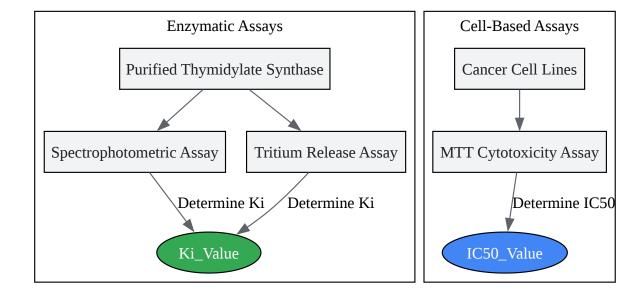




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Mechanism of Thymidylate Synthase Inhibition.

The experimental workflow for evaluating thymidylate synthase inhibitors typically involves both enzymatic and cell-based assays to determine their potency and efficacy.



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General Experimental Workflow for TS Inhibitors.

Experimental Protocols



Thymidylate Synthase Enzymatic Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP.

Materials:

- Purified recombinant human thymidylate synthase (hTS)
- Tris-HCl buffer (pH 7.5)
- dUMP (deoxyuridine monophosphate) solution
- CH2THF (5,10-methylenetetrahydrofolate) solution
- Test inhibitors (CB30900, pemetrexed, etc.) dissolved in a suitable solvent (e.g., DMSO)
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, dUMP, and the test inhibitor at various concentrations.
- Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
- Initiate the reaction by adding CH2THF to the mixture.
- Immediately monitor the increase in absorbance at 340 nm over time using the spectrophotometer.
- The rate of the reaction is proportional to the TS activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.



• Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., L1210, A549, etc.)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- · Test inhibitors
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.



- Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
- Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[5]

Conclusion

The landscape of thymidylate synthase inhibitors is evolving with the development of novel agents that offer improved selectivity and overcome resistance mechanisms. **CB30900**, with its unique dipeptide structure and lack of polyglutamation, represents a promising avenue of investigation. While direct comparative data is still emerging, the information compiled in this guide provides a foundational benchmark for researchers in the field. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of **CB30900** in comparison to other next-generation thymidylate synthase inhibitors.

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